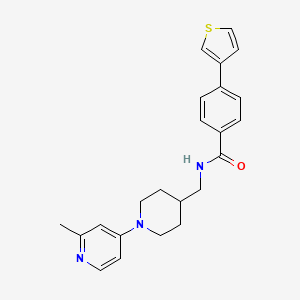

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Description

N-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a piperidine core substituted with a 2-methylpyridinyl group and a thiophen-3-yl aromatic system.

Properties

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-17-14-22(6-10-24-17)26-11-7-18(8-12-26)15-25-23(27)20-4-2-19(3-5-20)21-9-13-28-16-21/h2-6,9-10,13-14,16,18H,7-8,11-12,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUWFALPVOBCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Attachment of the Pyridine Moiety: The 2-methylpyridine group can be introduced via a nucleophilic substitution reaction, often using a halogenated pyridine derivative.

Formation of the Benzamide Core: The benzamide structure can be synthesized through an amide coupling reaction, typically using a carboxylic acid derivative and an amine.

Incorporation of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated derivatives, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products

Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of benzamide can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Similar derivatives have shown cytotoxic effects against several human cancer cell lines, including those associated with colon, breast, and cervical cancers . The mechanism of action often involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Study on Antimicrobial Activity

In a study examining new thiopyrimidine-benzenesulfonamide compounds, derivatives similar to this compound were evaluated for their efficacy against multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that modifications in the benzamide structure could enhance antimicrobial potency .

Case Study on Anticancer Effects

A recent publication detailed the design and synthesis of novel compounds based on the benzamide scaffold, which showed promising results against various cancer cell lines. These compounds were tested for their ability to induce apoptosis, with some demonstrating significant cytotoxicity at low micromolar concentrations .

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The compound’s structure allows it to engage in multiple interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Research Implications

The thiophen-3-yl group may enhance aromatic interactions in hydrophobic binding pockets, a feature absent in sulfonamide or pyrimidine-based derivatives . Further pharmacological studies are needed to validate its efficacy and selectivity compared to these structural analogs.

Biological Activity

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 314.45 g/mol. The structure features a piperidine ring, a pyridine moiety, and a thiophene group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signal transduction pathways. For instance, it has been shown to interact with dopamine and serotonin receptors, which are crucial in the treatment of neurological disorders.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

- Cellular Effects : The compound has demonstrated the ability to modulate cellular responses by altering gene expression profiles associated with apoptosis and cell cycle regulation.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound:

- In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell lines .

- Mechanistic Insights : The antitumor activity was linked to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage in treated cells .

Neuroprotective Effects

Research has also highlighted its potential neuroprotective effects:

- Neurotransmitter Modulation : The compound has been shown to enhance the release of neurotransmitters such as dopamine and serotonin in neuronal cultures, suggesting a role in mood regulation and cognitive function .

Antimicrobial Activity

Preliminary evaluations indicated that this compound possesses antimicrobial properties:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

- Case Study on Antitumor Efficacy : A study conducted on xenograft models showed that administration of the compound at doses of 50 mg/kg significantly reduced tumor volume compared to controls, supporting its potential as an antitumor agent .

- Neuroprotective Study : In a mouse model of Parkinson's disease, treatment with the compound resulted in improved motor function and reduced dopaminergic neuron loss, highlighting its therapeutic potential for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.